molecular formula C9H6N2O3 B1605101 3-(2-Nitrophenyl)-3-oxopropanenitrile CAS No. 40017-83-2

3-(2-Nitrophenyl)-3-oxopropanenitrile

Cat. No. B1605101
CAS RN: 40017-83-2
M. Wt: 190.16 g/mol
InChI Key: WHJVFNZAENXWGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the formation of 3-(2-nitrophenyl)pyruvic acid and its amide and ester derivatives was achieved under various reaction conditions via the acid catalyzed hydrolysis of 5-(2-nitrobenzyliden)-2,2-dimethyl-1,3-oxazolidin-4-one . Another study outlines different approaches for preparing 3-hydroxy-2-aryl acrylate with mechanisms and its application in a variety of chemical fields .

Scientific Research Applications

  • Oxidative Cyclisation : 3-oxopropanenitriles, a category that includes 3-(2-Nitrophenyl)-3-oxopropanenitrile, are used in oxidative cyclisation processes. One study demonstrated the oxidative cyclisation of 3-oxopropanenitriles with alkenes containing 2-thienyl groups, mediated by manganese(III) acetate, producing 4,5-dihydrofuran-3-carbonitriles in moderate to good yields (Yılmaz et al., 2008).

  • Chemical Bonding Studies : Research on carbon nitride, an area related to the structure and bonding of compounds like 3-(2-Nitrophenyl)-3-oxopropanenitrile, has explored the identification of chemical bonding in amorphous phases and the interpretation of various spectral data (Rodil & Muhl, 2004).

  • Synthesis of Heterocyclic Compounds : 3-(2-Nitrophenyl)-3-oxopropanenitrile is used as a precursor in synthesizing different heterocyclic compounds. These compounds have diverse applications in pharmaceuticals and materials science (Fadda et al., 2014).

  • Antimicrobial Studies : Compounds derived from 3-(2-Nitrophenyl)-3-oxopropanenitrile have been studied for their antimicrobial properties. A study synthesized and characterized a series of these compounds, testing their efficacy against various microorganisms (Desai et al., 2017).

  • Corrosion Inhibition : Derivatives of 3-(2-Nitrophenyl)-3-oxopropanenitrile have been investigated as corrosion inhibitors. One study focused on their effectiveness in inhibiting zinc corrosion in acidic solutions, exploring the influence of chemical structure on inhibition efficiency (Fouda & Abdallah, 2010).

properties

IUPAC Name

3-(2-nitrophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c10-6-5-9(12)7-3-1-2-4-8(7)11(13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJVFNZAENXWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292004
Record name 3-(2-nitrophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitrophenyl)-3-oxopropanenitrile

CAS RN

40017-83-2
Record name NSC79584
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-nitrophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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